molecular formula C7H6FNO2 B8777095 4-Fluoro-2-hydroxybenzamide CAS No. 1643-77-2

4-Fluoro-2-hydroxybenzamide

Cat. No. B8777095
CAS RN: 1643-77-2
M. Wt: 155.13 g/mol
InChI Key: DTROPWKBAVYTIC-UHFFFAOYSA-N
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Patent
US07943607B2

Procedure details

DMF (2 drops) was added to a mixture of 4-fluorosalicylic acid (5 g, 32.0 mmol) and oxalyl chloride (7.11 mL, 80.1 mmol) in THF (35 mL). The mixture was stirred for 2 hours then reduced in vacuo. The residue was dissolved in THF (20 mL) and added dropwise to concentrated ammonium hydroxide solution (30 mL) at 0° C. The reaction was stirred at RT for 20 hours and the THF removed in vacuo. The residue was acidified and a white solid was filtered off. The solid was dissolved in ethyl acetate (80 mL) and the solution washed with water (50 mL), saturated sodium bicarbonate solution (50 mL), dried (MgSO4), and reduced in vacuo to give the desired compound as a yellow solid (2.4 g).
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
7.11 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Name
Quantity
35 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([OH:11])[C:5](=[CH:9][CH:10]=1)[C:6](O)=[O:7].C(Cl)(=O)C(Cl)=O.[OH-].[NH4+:19]>CN(C=O)C.C1COCC1>[F:1][C:2]1[CH:10]=[CH:9][C:5]([C:6]([NH2:19])=[O:7])=[C:4]([OH:11])[CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[NH4+]
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC=1C=C(C(C(=O)O)=CC1)O
Name
Quantity
7.11 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C)C=O
Name
Quantity
35 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The reaction was stirred at RT for 20 hours
Duration
20 h
CUSTOM
Type
CUSTOM
Details
the THF removed in vacuo
FILTRATION
Type
FILTRATION
Details
a white solid was filtered off
DISSOLUTION
Type
DISSOLUTION
Details
The solid was dissolved in ethyl acetate (80 mL)
WASH
Type
WASH
Details
the solution washed with water (50 mL), saturated sodium bicarbonate solution (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
FC1=CC(=C(C(=O)N)C=C1)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.4 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.